molecular formula C20H33N3O2 B11054681 N-1-adamantyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

N-1-adamantyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

Cat. No.: B11054681
M. Wt: 347.5 g/mol
InChI Key: PQGBGPAZDOQDAZ-UHFFFAOYSA-N
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Description

N-1-adamantyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features an adamantyl group, which is known for its stability and unique structural properties, making it a valuable component in medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-1-adamantyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-1-adamantyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: Substitution reactions can occur at the adamantyl or imidazolidinone moieties, often using halogenating agents or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-1-adamantyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-1-adamantyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the compound’s ability to interact with biological membranes, while the imidazolidinone moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

N-1-adamantyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide can be compared with other adamantyl-containing compounds, such as:

    N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): Known for its use as a synthetic cannabinoid.

    N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Another synthetic cannabinoid with similar structural features.

    N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA): A newer synthetic cannabinoid with distinct analytical characteristics

The uniqueness of this compound lies in its specific combination of the adamantyl and imidazolidinone moieties, which confer unique stability and reactivity properties.

Properties

Molecular Formula

C20H33N3O2

Molecular Weight

347.5 g/mol

IUPAC Name

N-(1-adamantyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

InChI

InChI=1S/C20H33N3O2/c1-13-17(22-19(25)21-13)5-3-2-4-6-18(24)23-20-10-14-7-15(11-20)9-16(8-14)12-20/h13-17H,2-12H2,1H3,(H,23,24)(H2,21,22,25)

InChI Key

PQGBGPAZDOQDAZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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